N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic chromenopyridine derivative characterized by a fused tricyclic scaffold. Key structural features include a fluorine substituent at position 7, a methyl group at position 2, and a tert-butyl carboxamide moiety at position 3. The tert-butyl group confers steric bulk, which may influence solubility, metabolic stability, and target binding.
Synthesis of such compounds typically involves transition metal-catalyzed coupling reactions (e.g., Negishi coupling) and protective group strategies, as demonstrated in analogous derivatives .
Properties
IUPAC Name |
N-tert-butyl-7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-9-11(16(23)21-18(2,3)4)8-13-15(22)12-7-10(19)5-6-14(12)24-17(13)20-9/h5-8H,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENJMGNMKSEHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic compound belonging to the class of chromeno[2,3-b]pyridines, which are characterized by their fused chromene and pyridine rings. This compound has gained attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Chromeno Core : The chromeno[2,3-b]pyridine core is synthesized through oxidative cyclization processes.
- Substitution Reactions : Introduction of the tert-butyl and fluorine groups is achieved via nucleophilic substitution reactions.
- Carboxamide Formation : The final step involves the formation of the carboxamide group.
Antimicrobial Activity
Research indicates that derivatives of chromeno[2,3-b]pyridines exhibit significant antimicrobial properties. For instance, related compounds have shown inhibitory effects against various bacterial strains with IC50 values ranging from 87.9 μM to lower thresholds depending on structural modifications .
Anticancer Properties
This compound has been studied for its anticancer potential. In vitro assays demonstrate that this compound can inhibit cell proliferation in cancer cell lines by modulating specific signaling pathways involved in cell growth and apoptosis .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines such as IL-6 in cell assays . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could interact with specific receptors that mediate cellular responses to growth factors or cytokines.
- Oxidative Stress Induction : Some studies suggest that it may induce oxidative stress in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Screening
A study evaluated the antimicrobial activity of various chromeno derivatives against clinical isolates of bacteria. This compound demonstrated significant activity against resistant strains, with an IC50 value significantly lower than that of standard antibiotics .
Study 2: Anticancer Activity
In another study focusing on cancer cell lines, this compound was shown to reduce cell viability by 60% at a concentration of 10 μM after 48 hours of treatment. Mechanistic studies revealed that it induced apoptosis through caspase activation and mitochondrial dysfunction .
Comparative Analysis
| Compound Name | Structure Features | Antimicrobial Activity (IC50) | Anticancer Activity |
|---|---|---|---|
| This compound | Tert-butyl, Fluorine | 87.9 μM | 60% viability reduction at 10 μM |
| Related Chromeno Derivative | Varies | 210 nM | Varies |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
Chromenopyridine derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 3 (carboxamide) and 5. Below is a comparative analysis of key analogs:
Key Observations
A. Position 7 Substituents
- Fluoro (Target Compound) : The electron-withdrawing fluorine atom may enhance metabolic stability and influence electronic properties of the aromatic system.
- Isobutyl derivatives achieved higher synthetic yields (97%) post-deprotection , whereas cyclobutyl analogs showed lower yields (26%) due to steric challenges .
- Propan-2-yl () : This group balances lipophilicity and steric bulk, though biological data are unavailable .
B. Position 3 Carboxamide Variations
Implications for Drug Design
The target compound’s fluoro and tert-butyl substituents likely optimize a balance between electronic effects, metabolic stability, and target engagement. However, the N,N-diethyl analog () and tetrazole-containing derivative () suggest alternative strategies for modulating solubility and binding interactions.
Q & A
Q. What are the key considerations for synthesizing N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity). Use catalysts like DMAP and triethylamine to enhance coupling efficiency . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Monitor reaction progress using TLC or HPLC to isolate the tert-butyl-protected intermediate and minimize by-products like de-fluorinated analogs .
Q. How can the molecular structure of this compound be characterized using spectroscopic methods?
- Methodological Answer :
- 1H/13C NMR : Identify tert-butyl (δ ~1.2 ppm, singlet), fluoro-substituted aromatic protons (δ 7.0–8.5 ppm), and carboxamide carbonyl (δ ~165 ppm).
- FTIR : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and chromenone lactone (1720 cm⁻¹).
- HRMS : Verify molecular ion [M+H]+ with <2 ppm error.
- X-ray crystallography (if crystals are obtainable): Resolve stereochemistry and confirm substituent positions, as demonstrated for analogous pyridine derivatives .
Q. What stability challenges arise under different storage conditions, and how are they addressed?
- Methodological Answer :
- Light sensitivity : Store in amber vials under nitrogen at –20°C.
- Hydrolysis risk : Avoid aqueous buffers unless stabilized with co-solvents (e.g., DMSO).
- Stability assessment : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 254 nm) to track decomposition .
Q. What are common impurities formed during synthesis, and how are they mitigated?
- Methodological Answer :
- tert-Butyl deprotection : Occurs under acidic conditions; use neutral pH during workup.
- Oxidative by-products : Introduce antioxidants like BHT (0.1% w/w) in reaction mixtures .
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2 eq. fluorinating agent) and employ scavengers like molecular sieves for moisture-sensitive steps .
Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water).
- Sample preparation : Solid-phase extraction (SPE) or supported liquid extraction (SLE) for plasma/brain homogenates. Validate with deuterated internal standards (e.g., D3-tert-butyl analog) .
Advanced Research Questions
Q. How to design in vitro assays to evaluate target engagement and selectivity?
- Methodological Answer :
- Fluorescence polarization : Use fluorescently labeled probes to measure binding affinity (Kd) against kinase targets.
- Surface plasmon resonance (SPR) : Assess real-time binding kinetics (kon/koff) with immobilized receptors.
- Counter-screens : Include off-target panels (e.g., CYP450 enzymes) to evaluate selectivity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay validation : Cross-validate using orthogonal methods (e.g., cell-based vs. biochemical assays).
- Buffer optimization : Test pH (6.5–7.5) and ionic strength to rule out artifacial inhibition.
- Meta-analysis : Compare structural analogs (e.g., tert-butyl vs. methyl substitutions) to identify SAR trends .
Q. What computational approaches predict binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use X-ray structures (PDB entries) of homologous proteins to model binding poses.
- MD simulations : Run 100-ns trajectories in explicit solvent (AMBER force field) to assess conformational stability.
- Free energy calculations : Apply MM-GBSA to rank binding affinities of fluorinated derivatives .
Q. How to optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
Q. What strategies guide structure-activity relationship (SAR) studies on fluorinated analogs?
- Methodological Answer :
- Fluorine scanning : Synthesize analogs with fluorine at C-6, C-8, or meta positions on the chromenone ring.
- Biological testing : Compare IC50 values in enzyme inhibition assays (e.g., IC50 shift from 7-fluoro to 8-fluoro analogs).
- Crystallography : Resolve protein-ligand complexes to rationalize electronic effects of fluorine substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
